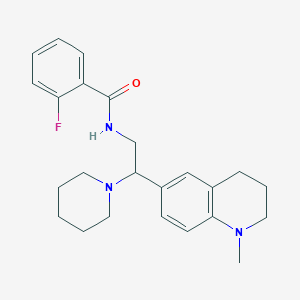

![molecular formula C17H20N2O2 B2477641 N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-10-5](/img/structure/B2477641.png)

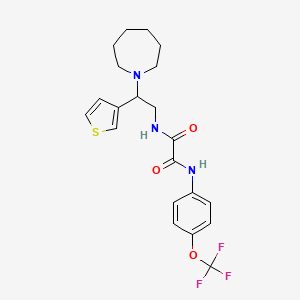

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as FH1, is a small molecule that has been extensively studied for its potential application in cancer research. This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo pyrimidine synthesis pathway. DHODH has been identified as a promising target for cancer therapy, as cancer cells have an increased demand for nucleotides for DNA synthesis and cell proliferation.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen bonding plays a crucial role in the stability and conformation of compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide. The study by Kubicki, Bassyouni, & Codding (2000) on anticonvulsant enaminones reveals the importance of hydrogen bonding in the crystal structures of these compounds, highlighting the cyclohexene rings' sofa conformations and the interaction between hydrogen bonds and molecular chains (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of compounds related to this compound have been subjects of interest due to their potential as potassium channel openers and antihypertensive agents. Brown et al. (1993) explored the synthesis and activities of potent potassium channel openers derived from related structures, indicating the potential interaction at an extra binding site and suggesting a promising avenue for antihypertensive and antianginal agents (Brown et al., 1993).

Chemical Transformations and Derivative Synthesis

Exploring the chemical transformations of related enaminones and their derivatives has been a focus to understand their reactivity and potential applications. The work by Carlsson & Lawesson (1982) on the reduction of enaminones to synthesize α,β-unsaturated aldehydes showcases the versatility of these compounds in organic synthesis and their potential as intermediates in the production of various chemical entities (Carlsson & Lawesson, 1982).

Advanced Synthetic Methods

Advanced synthetic methods, such as phosphine-catalyzed [4 + 2] annulation, have been applied to the synthesis of highly functionalized tetrahydropyridines from related compounds, illustrating the complex chemistry and the potential for generating novel structures with significant biological activities (Zhu, Lan, & Kwon, 2003).

Radiosynthesis and Imaging Applications

The radiosynthesis of [11C]WAY 100635 from related compounds demonstrates the application of these chemicals in imaging studies, particularly in understanding receptor dynamics in the brain, showcasing the intersection of organic synthesis and biomedical research (Wilson, DaSilva, & Houle, 1996).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-7-8-15-14(19-12)11-16(21-15)17(20)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIFJDHGOKYRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)

![(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2477565.png)

![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)

![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)

![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)

![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)

![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)